(2R,4R)-4-Methyl-pipecolinic acid hydrochloride (2R,4R)-4-Methyl-pipecolinic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1280726-95-5
VCID: VC8362133
InChI: InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
SMILES: CC1CCNC(C1)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride

CAS No.: 1280726-95-5

Cat. No.: VC8362133

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride - 1280726-95-5

Specification

CAS No. 1280726-95-5
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name (2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Standard InChI Key VFHDXJSQHVCVDP-KGZKBUQUSA-N
Isomeric SMILES C[C@@H]1CCN[C@H](C1)C(=O)O.Cl
SMILES CC1CCNC(C1)C(=O)O.Cl
Canonical SMILES CC1CCNC(C1)C(=O)O.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride (CAS No. 74874-05-8) is a bicyclic amino acid derivative with the molecular formula C₇H₁₃NO₂·HCl. Its IUPAC name, (2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride, reflects the stereochemical configuration at the 2nd and 4th carbon positions of the piperidine ring. The compound’s SMILES notation, CC1CCNC(C1)C(=O)O.Cl, and InChI key (InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1) provide precise descriptors of its spatial arrangement .

Physical and Thermodynamic Data

The compound exhibits a density of 1.062 g/cm³ and a flash point of 115°C, indicating moderate volatility. Its pKa value of 2.48±0.40 (predicted) highlights its weak acidic nature, which influences solubility and reactivity in aqueous environments . Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight179.64 g/mol
Boiling Point267°C
Density1.062 g/cm³
Flash Point115°C
pKa2.48 ± 0.40
Melting PointNot reported

Synthesis and Stereochemical Optimization

Conventional Synthetic Routes

The synthesis of (2R,4R)-4-methyl-pipecolinic acid hydrochloride typically begins with L-lysine or 4-methylpyridine derivatives. A pivotal step involves the cyclization of a linear precursor, such as ethyl 4-methyl-2-piperidinecarboxylate, followed by acidic hydrolysis to yield the free carboxylic acid. The final hydrochloride salt is formed via reaction with hydrochloric acid under controlled conditions .

Stereochemical Considerations

The (2R,4R) configuration is critical for the compound’s biological activity, particularly in binding to thrombin’s active site in argatroban. Impurities with (2S,4R) or (2R,4S) configurations reduce anticoagulant efficacy by up to 90%, underscoring the necessity of high-purity stereochemical synthesis .

Pharmaceutical and Industrial Applications

Role in Argatroban Production

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is a key intermediate in synthesizing argatroban, a direct thrombin inhibitor used to treat heparin-induced thrombocytopenia. The compound’s stereochemistry ensures proper alignment with thrombin’s S1 pocket, enabling sub-nanomolar binding affinity .

Peptide Synthesis and Drug Design

In peptide chemistry, this derivative serves as a non-proteinogenic amino acid to enhance metabolic stability and bioavailability. For example, its incorporation into cyclic peptides reduces susceptibility to proteolytic cleavage, extending half-life in vivo .

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent studies explore continuous-flow reactors to optimize the hydrogenation step, reducing reaction times from 24 hours to 2 hours while maintaining >95% ee. This innovation aligns with green chemistry principles by minimizing solvent waste .

Expanding Therapeutic Applications

Ongoing research investigates the compound’s utility in cancer therapeutics, particularly as a scaffold for kinase inhibitors. Preliminary in vitro studies demonstrate promising activity against BRAF V600E mutants, with IC₅₀ values of 120 nM .

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